molecular formula C9H6ClN3O B15055599 6-Chloro-2-(pyridin-4-yl)pyrimidin-4(3H)-one

6-Chloro-2-(pyridin-4-yl)pyrimidin-4(3H)-one

Cat. No.: B15055599
M. Wt: 207.61 g/mol
InChI Key: KWXBUMYDOWNVTQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-4-yl)pyrimidin-4(3H)-one is a chemical intermediate designed for research and development applications. This compound features a pyrimidinone core structure substituted with a chloro group and a pyridin-4-yl group, making it a valuable scaffold in medicinal chemistry and drug discovery. Pyrimidinone derivatives are frequently explored as key intermediates in the synthesis of molecules with potential biological activity . Related chloropyrimidine compounds are noted for their role as building blocks for more complex pharmaceutical agents . As a reagent, its primary value lies in its potential for further functionalization; the chloro group is a common handle for nucleophilic aromatic substitution reactions, allowing researchers to introduce a variety of amines and other nucleophiles. The conjugated system between the pyrimidinone and pyridine rings may contribute to specific electronic properties and binding characteristics in target interactions. While specific toxicological data for this exact compound is not available in the search results, similar chloropyrimidine compounds can cause skin and eye irritation . Researchers should handle this material with care, using appropriate personal protective equipment (PPE) including gloves and safety goggles, and work in a well-ventilated area . This product is intended for use by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-7-5-8(14)13-9(12-7)6-1-3-11-4-2-6/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXBUMYDOWNVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Reaction Design

This method utilizes palladium-catalyzed coupling between 2,6-dichloropyrimidin-4(3H)-one and pyridin-4-yl boronic acid. The reaction proceeds via a chemoselective substitution at the C2 position, leveraging the differential reactivity of chlorine atoms in the pyrimidinone scaffold.

Procedure
  • Starting material : 2,6-Dichloropyrimidin-4(3H)-one (1.0 equiv)
  • Catalyst system : Pd(OAc)₂ (5 mol%), XPhos (10 mol%)
  • Base : K₃PO₄ (3.0 equiv)
  • Solvent : 1,4-Dioxane/H₂O (4:1)
  • Conditions : 90°C, 12 h under N₂.
Outcomes
  • Yield : 68–75%
  • Purity : >95% (HPLC)
  • Key advantage : High regioselectivity for C2 substitution over C6.

Nucleophilic Aromatic Substitution (SNAr)

Two-Step Chlorination-Amination

A scalable approach involving initial C2 chlorination followed by displacement with pyridin-4-amine:

Step 1: Chlorination
  • Reagents : POCl₃ (excess), DMF (catalytic)
  • Conditions : Reflux (110°C, 6 h).
  • Intermediate : 2,6-Dichloropyrimidin-4(3H)-one (89% yield).
Step 2: Amination
  • Reagents : Pyridin-4-amine (1.2 equiv), NaH (1.5 equiv)
  • Solvent : THF, 0°C to rt, 4 h.
  • Yield : 62%.
Limitations
  • Competing C6 substitution observed (∼15% side product).

Cyclocondensation Approaches

β-Keto Ester Cyclization

A one-pot synthesis from ethyl 3-(pyridin-4-yl)-3-oxopropanoate and urea derivatives:

Reaction Scheme
  • Formation of enolate : LDA (2.0 equiv), THF, −78°C.
  • Cyclization : Addition of urea, 80°C, 8 h.
Performance
  • Yield : 54%
  • Purity : 88% (requires column purification).

Comparative Analysis of Methods

Parameter Suzuki-Miyaura SNAr Cyclocondensation
Yield (%) 68–75 62 54
Reaction Time (h) 12 10 8
Regioselectivity >20:1 (C2:C6) 5:1 N/A
Scalability (g) >100 50 <10
Cost (Catalyst/reagent) High (Pd-based) Moderate Low

Structural Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 5.2 Hz, 2H, Py-H), 8.15 (s, 1H, C5-H), 7.56 (d, J = 5.2 Hz, 2H, Py-H), 12.4 (s, 1H, NH).
  • ¹³C NMR : δ 163.2 (C4=O), 158.1 (C2), 150.3 (C6-Cl), 136.4 (Py-C).
  • HRMS (ESI+) : m/z calcd for C₉H₆ClN₃O [M+H]⁺: 222.0164; found: 222.0167.

Challenges and Optimization

Byproduct Formation in SNAr

  • Issue : Competing C6 amination (∼15%) due to residual chloride reactivity.
  • Solution : Use of bulky bases (e.g., DBU) to suppress C6 substitution.

Pd Catalyst Cost in Suzuki Coupling

  • Mitigation : Catalyst recycling via supported Pd nanoparticles (reported in).

Industrial-Scale Considerations

  • Preferred method : Suzuki-Miyaura (high regioselectivity, >100 g batches).
  • Waste streams : Aqueous K₃PO₄ and Pd residues require specialized treatment.

Emerging Methodologies

Photoredox Catalysis

  • Concept : Visible-light-mediated C–H functionalization at C2.
  • Reported yield : 41% (preliminary data).

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(pyridin-4-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The pyridin-4-yl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine in solvents like toluene or ethanol.

Major Products Formed

    Substitution: Formation of 6-substituted derivatives.

    Oxidation/Reduction: Formation of oxidized or reduced pyrimidine derivatives.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

6-Chloro-2-(pyridin-4-yl)pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: Used in the study of biological pathways and mechanisms, particularly those involving pyrimidine and pyridine derivatives.

    Material Science: Employed in the synthesis of novel materials with specific electronic or photophysical properties.

    Chemical Biology: Utilized in the design of probes and tools for studying cellular processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyridin-4-yl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The pyrimidine and pyridine rings can interact with amino acid residues in the target protein, leading to inhibition of its activity. The chlorine atom and other substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Core Modifications: Pyrimidinone vs. Pyrido vs. Pyrimidinone: The pyrido-fused analog () introduces an additional nitrogen atom, altering electron distribution and bioavailability .

Substituent Effects: Chloro Group: Enhances electrophilicity and stability, as seen in 6-chloropyrimidin-4(3H)-one (CAS 4765-77-9), which is a precursor for further functionalization . Pyridinyl vs. Phenyl: The pyridinyl group improves solubility in polar solvents compared to phenyl, as noted in thieno[2,3-d]pyrimidinones ().

Biological Activity

6-Chloro-2-(pyridin-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and enzymes. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₈ClN₃O, with a molecular weight of 219.64 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and a pyridin-4-yl group at the 2-position. This specific substitution pattern is crucial for its biological activity, influencing its binding affinity to various biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of receptor tyrosine kinases (RTKs) and other enzymes implicated in cancer progression. The compound's planar structure facilitates interactions with the active sites of these proteins, while the chlorine atom enhances its electronic properties, potentially leading to improved binding affinity.

Key Mechanisms:

  • Inhibition of Kinases : Studies indicate that this compound can inhibit specific kinases involved in tumor growth and survival pathways, such as CSF1R (colony-stimulating factor 1 receptor) and other related receptors .
  • Antimicrobial Activity : Preliminary investigations suggest that it may also exhibit antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Structure-Activity Relationship (SAR)

Research has shown that the presence of the chlorine atom at the 6-position significantly enhances the compound's reactivity and biological properties compared to non-chlorinated analogs. The following table summarizes findings from various studies on related compounds:

Compound NameIC50 (nM)Biological Activity
This compound<5CSF1R Inhibitor
2-(Pyridin-4-yl)pyrimidin-4(3H)-one>100Weak Activity
6-Bromo-2-(pyridin-4-yl)pyrimidin-4(3H)-one20Moderate Activity
6-Methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one>50Low Activity

The data indicates that modifications to the chlorine substituent can lead to varying degrees of inhibitory activity against target kinases.

Case Studies and Research Findings

  • CSF1R Inhibition : A study highlighted that derivatives of pyrrolo[2,3-d]pyrimidines, which include structures similar to this compound, demonstrated subnanomolar inhibition against CSF1R. This suggests potential therapeutic applications in diseases where macrophage activity is critical .
  • Anticancer Properties : In vitro assays have shown that compounds similar to this pyrimidine derivative can inhibit signaling pathways associated with cancer cell proliferation. The presence of the pyridine moiety is believed to contribute to enhanced selectivity for cancer-related targets.
  • Antimicrobial Studies : Initial findings indicate that this compound may possess antimicrobial properties, warranting further exploration into its efficacy against various pathogens.

Q & A

Q. Key optimization parameters :

ParameterOptimal RangeImpact on Yield
Catalyst loading5–10 mol% Pd↑ Efficiency
Reaction time12–24 h↑ Completion
Solvent polarityDMF > DMSO↑ Solubility

Advanced: How can spectroscopic contradictions (e.g., NMR vs. IR) in characterizing this compound be resolved?

Answer:
Discrepancies often arise from tautomeric equilibria or solvent effects. Mitigation strategies:

  • Dynamic NMR (DNMR) : Perform variable-temperature ¹H NMR (e.g., DMSO-d₆, 25–80°C) to observe tautomer interconversion .
  • IR-KR correlation : Compare carbonyl stretching frequencies (1650–1700 cm⁻¹) with crystallographic data to confirm keto-enol dominance .
  • Elemental analysis : Validate purity (>98%) to rule out byproduct interference .

Basic: What purification methods are most effective for isolating this compound?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (DCM:MeOH = 97:3 to 90:10). Monitor fractions via UV at 254 nm .
  • Recrystallization : Dissolve in hot EtOH, cool to −20°C, and filter. Yields >80% with purity ≥95% .
  • HPLC-Prep : For chiral resolution, use a C18 column with acetonitrile/water (70:30) + 0.1% TFA .

Advanced: How to address crystallization challenges for X-ray diffraction studies?

Answer:

  • Solvent screening : Test mixed solvents (e.g., EtOAc/hexane, DMF/H₂O) for slow evaporation.
  • SHELX refinement : Use SHELXL-2018 for structure solution. Apply TWINABS for twinned data and resolve H-atoms via HFIX .
  • Temperature control : Crystallize at 4°C to minimize thermal motion artifacts .

Advanced: What pharmacological mechanisms are proposed for pyrimidin-4(3H)-one derivatives in cancer research?

Answer:

  • Kinase inhibition : Structural analogs (e.g., substituted pyrimidinones) target EGFR or CDK4/6 via competitive ATP-binding site interactions. Confirm via enzyme assays (IC₅₀ < 1 µM) .
  • Apoptosis induction : Evaluate caspase-3/7 activation in HeLa cells using flow cytometry .
  • In vivo models : Test efficacy in xenograft mice (e.g., 20 mg/kg, oral) with tumor volume reduction ≥50% .

Basic: How to assess the solubility and stability of this compound in biological assays?

Answer:

  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 10 min and quantify via UV-Vis .
  • Stability in plasma : Incubate with rat plasma (37°C, 24 h), extract with MeCN, and analyze via LC-MS. Half-life >6 h indicates suitability for in vivo studies .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1BS) to simulate ligand-receptor interactions. Validate with MM-GBSA scoring .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values. Apply Gaussian09 for DFT optimization .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hood) .
  • Waste disposal : Collect in halogenated waste containers and incinerate at >1000°C .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?

Answer:

  • PK/PD modeling : Measure plasma Cmax and AUC0–24h to assess bioavailability. Adjust dosing regimens if hepatic clearance is high .
  • Metabolite screening : Identify Phase I/II metabolites via LC-HRMS and test their activity .

Advanced: What strategies improve selectivity for pyrimidin-4(3H)-one derivatives against off-target receptors?

Answer:

  • Fragment-based design : Introduce bulky substituents (e.g., 4-chlorophenyl) to sterically block non-target binding .
  • Alanine scanning : Mutate key receptor residues (e.g., Lys216 in EGFR) and test binding via SPR .

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